molecular formula C8H5ClF4O B15319685 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B15319685
M. Wt: 228.57 g/mol
InChI Key: WYONQPFWVNHZHI-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C8H6ClF3O. It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)acetophenone

Comparison: 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the simultaneous presence of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H

InChI Key

WYONQPFWVNHZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)(F)F)O)Cl

Origin of Product

United States

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